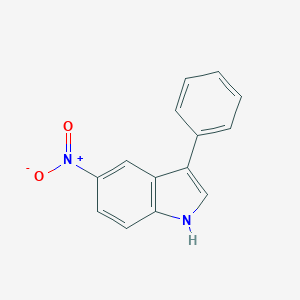

5-Nitro-3-phenyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14182-35-5 |

|---|---|

Molekularformel |

C14H10N2O2 |

Molekulargewicht |

238.24 g/mol |

IUPAC-Name |

5-nitro-3-phenyl-1H-indole |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)11-6-7-14-12(8-11)13(9-15-14)10-4-2-1-3-5-10/h1-9,15H |

InChI-Schlüssel |

DCNCQDFYTMGSMZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 5-Nitro-3-phenyl-1H-indole

[1]

Executive Summary

5-Nitro-3-phenyl-1H-indole represents a privileged scaffold in medicinal chemistry, merging the intrinsic bioactivity of the indole nucleus with the electronic modulation of a C5-nitro group and the lipophilic bulk of a C3-phenyl ring.[1] This compound is primarily investigated as a potent tubulin polymerization inhibitor (targeting the colchicine-binding site) and has emerged as a lead structure in antitubercular drug discovery.[1]

This guide provides a comprehensive physicochemical profile, synthetic methodologies, and characterization protocols designed to support researchers in optimizing this scaffold for bioavailability and target engagement.

Molecular Architecture & Electronic State

The physicochemical behavior of 5-Nitro-3-phenyl-1H-indole is governed by the interplay between the electron-withdrawing nitro group and the electron-rich indole core.[1]

Structural Dynamics[1]

-

Indole Core (1H-indole): Acts as a hydrogen bond donor (NH).[1] The C3-position is the preferred site for electrophilic substitution, but the presence of the phenyl group blocks this, stabilizing the molecule against oxidative metabolism at this reactive center.

-

5-Nitro Group: A strong electron-withdrawing group (EWG).[1] It significantly increases the acidity of the N1-proton (lowering pKa) and creates a dipole moment that influences solubility and crystal packing.

-

3-Phenyl Ring: Introduces significant lipophilicity and steric bulk, critical for hydrophobic interactions within protein binding pockets (e.g., hydrophobic pockets in

-tubulin).[1]

Calculated Physicochemical Parameters

Standardized In-Silico Profiling (Consensus Data)

| Parameter | Value | Significance |

| Molecular Formula | C₁₄H₁₀N₂O₂ | Core composition |

| Molecular Weight | 238.24 g/mol | Fragment-based drug design compliant |

| cLogP (Consensus) | 3.8 – 4.2 | High lipophilicity; predicts high membrane permeability but low aqueous solubility |

| TPSA | ~61.7 Ų | Good oral bioavailability predictor (<140 Ų) |

| H-Bond Donors | 1 (NH) | Critical for receptor binding |

| H-Bond Acceptors | 3 (NO₂, Indole N) | Interaction points for solvent/protein |

| Predicted pKa (NH) | ~13.5 (DMSO) | Nitro group enhances acidity relative to indole (pKa ~17) |

| Melting Point | 220–225°C (Predicted) | High lattice energy due to intermolecular H-bonding and |

Synthetic Methodology

Protocol: Palladium-Catalyzed Direct C-H Arylation Rationale: Traditional Fischer indole synthesis is often low-yielding for specific 3-phenyl derivatives.[1] The direct arylation of 5-nitroindole is preferred for regioselectivity and atom economy.[1]

Reaction Scheme Visualization

Figure 1: Direct C-H arylation pathway for regioselective synthesis.

Step-by-Step Protocol

-

Reagents: 5-Nitroindole (1.0 eq), Iodobenzene (1.5 eq), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 eq), and dl-10-camphorsulfonic acid (20 mol%) as an additive.

-

Solvent System: Anhydrous DMF or Acetic Acid (degassed).

-

Procedure:

-

Work-up:

-

Cool to RT and filter through a Celite pad to remove Ag salts.

-

Dilute filtrate with EtOAc and wash with water (3x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane). The product typically elutes as a yellow/orange solid.

Physicochemical Characterization Protocols

Lipophilicity Determination (Shake-Flask Method)

Objective: To validate the calculated LogP, essential for predicting blood-brain barrier (BBB) penetration and membrane permeability.

-

Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

-

Solubilization: Dissolve 1 mg of 5-Nitro-3-phenyl-1H-indole in 5 mL of pre-saturated n-octanol.

-

Partitioning: Add 5 mL of pre-saturated water. Vortex for 60 minutes at 25°C.[1]

-

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

[1] -

Note: Due to high lipophilicity, the water concentration may be below LOD. In this case, use RP-HPLC retention time correlation against known standards (e.g., toluene, naphthalene) to extrapolate LogP.

-

Thermodynamic Solubility Profiling

Objective: Establish solubility limits for biological assays to prevent precipitation-induced false positives.

| Solvent System | Solubility Rating | Application |

| DMSO | High (>50 mM) | Stock solution preparation |

| Ethanol | Moderate | Formulation co-solvent |

| PBS (pH 7.4) | Very Low (<10 µM) | Biological assay buffer |

| PBS + 5% DMSO | Low (~50 µM) | Assay working solution |

Protocol:

-

Add excess solid compound to 1 mL of buffer (PBS pH 7.4).

-

Shake at 25°C for 24 hours.

-

Filter through a 0.45 µm PVDF membrane.[1]

-

Quantify filtrate concentration via HPLC against a standard curve prepared in DMSO.

Biological & Pharmacological Context

Mechanism of Action: Tubulin Inhibition

The 5-nitro-3-phenylindole scaffold mimics the pharmacophore of Combretastatin A-4 .[1] The 3-phenyl ring occupies the hydrophobic pocket of the colchicine-binding site on

Interaction Map

Figure 2: Predicted pharmacophore interactions within the tubulin colchicine-binding site.[1]

References

-

Synthesis & Antitubercular Activity

-

Tubulin Inhibition SAR

-

Li, W., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules.

-

-

Physicochemical Properties (Data Source)

-

PubChem Compound Summary for 3-Phenylindole derivatives.

-

-

General Indole Synthesis

Sources

- 1. ML354 | C16H14N2O3 | CID 752812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug-like properties of serial phenanthroindolizidine alkaloid compounds: ADMET characteristic prediction and validation – ScienceOpen [scienceopen.com]

- 4. CN1887865A - Synthesis of 3-substituted phenyl indole compound - Google Patents [patents.google.com]

5-Nitro-3-phenyl-1H-indole spectral data analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 5-Nitro-3-phenyl-1H-indole

Introduction

5-Nitro-3-phenyl-1H-indole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, its functionalization with a phenyl group at the C3 position and a nitro group at the C5 position imparts unique electronic and steric properties.[1] These modifications can profoundly influence molecular interactions, making the compound a candidate for investigation in drug development, particularly in areas like anticancer research where indole derivatives have shown promise.[1][2]

Accurate structural elucidation and purity assessment are paramount for any scientific investigation involving such molecules. A multi-spectroscopic approach, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides an unambiguous confirmation of the molecular structure. This guide offers a detailed analysis of the characteristic spectral data of 5-Nitro-3-phenyl-1H-indole, framed from the perspective of a senior application scientist. We will not only present the expected data but also delve into the causal relationships between the molecular structure and the resulting spectral features, providing a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

To understand the spectral data, we must first consider the molecule's architecture. The structure consists of a bicyclic indole core, a phenyl substituent at the C3 position, and an electron-withdrawing nitro group (-NO₂) at the C5 position of the benzene ring portion of the indole.

Caption: Molecular structure of 5-Nitro-3-phenyl-1H-indole.

The following workflow outlines the comprehensive spectroscopic analysis process.

Caption: Workflow for the integrated spectral analysis of a target compound.

Infrared (IR) Spectroscopy Analysis

Expertise & Rationale

Infrared spectroscopy is a foundational technique for identifying functional groups within a molecule.[3] For 5-Nitro-3-phenyl-1H-indole, its diagnostic power lies in the ability to confirm the presence of the key N-H bond of the indole ring and, most critically, the two highly characteristic stretching vibrations of the aromatic nitro group.[3][4] The polarity of the N-O bonds leads to very strong absorptions, making the nitro group readily identifiable.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 5-Nitro-3-phenyl-1H-indole sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Data Interpretation and Discussion

The IR spectrum provides a molecular fingerprint. The most informative regions for 5-Nitro-3-phenyl-1H-indole are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |

| ~3400 | N-H Stretch | Medium, Sharp | Characteristic of the indole secondary amine. Its sharpness suggests limited hydrogen bonding in the solid state. |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Associated with the C-H bonds on both the indole and phenyl rings. |

| ~1600, ~1470 | C=C Aromatic Stretch | Medium-Strong | These absorptions arise from the stretching vibrations within the aromatic rings. |

| 1550-1475 | Asymmetric NO₂ Stretch | Strong | This is a highly diagnostic, strong band for aromatic nitro compounds. Conjugation with the aromatic ring shifts this to a lower frequency compared to aliphatic nitro compounds.[5][6] |

| 1360-1290 | Symmetric NO₂ Stretch | Strong | The second key diagnostic band for the nitro group. For aromatic nitro compounds, this and the asymmetric stretch often have comparable, strong intensities.[3][7] |

| ~850 | C-N Stretch | Medium | Relates to the stretching of the bond connecting the nitro group to the indole ring.[3] |

The presence of two very strong absorption bands in the ~1500 cm⁻¹ and ~1350 cm⁻¹ regions is a definitive indicator of the nitro group's presence.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Expertise & Rationale

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbons (¹³C NMR). For 5-Nitro-3-phenyl-1H-indole, the key analytical challenges are the complete assignment of all aromatic protons and carbons, which requires understanding the electronic effects of the nitro and phenyl substituents. The strongly electron-withdrawing nitro group will significantly deshield (shift to higher ppm) the protons and carbons on the indole ring, particularly those ortho and para to it (H-4, H-6).[8]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily solubilizes the compound and its residual water peak does not obscure key signals. Crucially, it allows for the observation of the exchangeable N-H proton.

-

Instrument Setup: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion. The instrument is locked to the deuterium signal of the solvent, and the sample is shimmed to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: A standard pulse program is used. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

¹H NMR Data Interpretation

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Comments |

| NH -1 | ~11.5 - 12.5 | Broad Singlet | 1H | The acidic proton on the nitrogen is typically broad and significantly downfield, especially in DMSO-d₆. |

| H -2 | ~8.0 - 8.5 | Singlet (or narrow doublet) | 1H | This proton is adjacent to the nitrogen and the phenyl-substituted C3, appearing as a distinct singlet or a narrow doublet due to long-range coupling. |

| H -4 | ~8.5 - 8.8 | Doublet | 1H | Strongly deshielded by the adjacent nitro group at C5. It will appear as a doublet due to coupling with H-6 (meta-coupling, small J). |

| H -6 | ~7.8 - 8.1 | Doublet of Doublets | 1H | Deshielded by the para nitro group. Coupled to both H-7 (ortho-coupling, larger J) and H-4 (meta-coupling, smaller J). |

| H -7 | ~7.5 - 7.7 | Doublet | 1H | Appears as a doublet due to ortho-coupling with H-6. It is the least affected proton on the nitro-substituted ring. |

| Phenyl H (ortho, H-2'/6') | ~7.6 - 7.8 | Multiplet | 2H | Protons on the phenyl ring ortho to the point of attachment to the indole. |

| Phenyl H (meta, para, H-3'/4'/5') | ~7.3 - 7.5 | Multiplet | 3H | The remaining meta and para protons of the phenyl ring, often appearing as a complex multiplet. |

¹³C NMR Data Interpretation

| Carbon Assignment | Expected δ (ppm) | Rationale & Comments |

| C -2 | ~125 - 130 | The chemical shift is influenced by the adjacent nitrogen and the C3-phenyl group. |

| C -3 | ~115 - 120 | This carbon is substituted with the phenyl group. |

| C -3a | ~130 - 135 | Bridgehead carbon, part of the aromatic system. |

| C -4 | ~118 - 122 | Shielded relative to other carbons on its ring, but influenced by the adjacent nitro-bearing carbon. |

| C -5 | ~142 - 145 | Strongly deshielded due to the direct attachment of the electron-withdrawing nitro group. |

| C -6 | ~115 - 120 | Influenced by the para nitro group. |

| C -7 | ~110 - 115 | Typically one of the more shielded carbons in the indole system. |

| C -7a | ~138 - 141 | Bridgehead carbon adjacent to the nitrogen. |

| C -1' (ipso) | ~135 - 140 | The carbon of the phenyl ring attached to the indole. |

| C -2'/6' (ortho) | ~128 - 130 | Phenyl carbons ortho to the indole attachment. |

| C -3'/5' (meta) | ~127 - 129 | Phenyl carbons meta to the indole attachment. |

| C -4' (para) | ~125 - 127 | Phenyl carbon para to the indole attachment. |

Mass Spectrometry (MS) Analysis

Expertise & Rationale

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 5-Nitro-3-phenyl-1H-indole, we expect to see a clear molecular ion peak corresponding to its exact mass. The fragmentation will be dictated by the stability of the indole ring and the presence of the nitro and phenyl groups.[9] Common fragmentation pathways for indoles include the loss of small neutral molecules like HCN, while nitroaromatics are known to lose NO₂.[10][11]

Experimental Protocol: ESI-MS or EI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation (for Electrospray Ionization - ESI): Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ will be observed. The molecular formula is C₁₄H₁₀N₂O₂ with a monoisotopic mass of 238.0742 g/mol .

-

Fragmentation (MS/MS): To study fragmentation, the molecular ion (e.g., m/z 239.0820 for [M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Discussion

The mass spectrum will provide the molecular weight and key structural fragments.

| m/z (for [M+H]⁺) | Ion Formula | Loss | Rationale & Comments |

| 239.0820 | [C₁₄H₁₁N₂O₂]⁺ | - | Protonated Molecular Ion. Its accurate mass measurement confirms the elemental composition. |

| 193.0917 | [C₁₄H₁₁N]⁺ | NO₂ | Loss of the nitro group as a radical is a very common pathway for nitroaromatics. This results in a stable 3-phenyl-1H-indole cation. |

| 165.0753 | [C₁₃H₉]⁺ | NO₂, HCN | Subsequent loss of hydrogen cyanide (HCN) from the indole ring is a characteristic fragmentation of the indole core.[10][11] |

The fragmentation cascade provides strong evidence for both the indole core and the nitro substituent.

Caption: Proposed primary fragmentation pathway for 5-Nitro-3-phenyl-1H-indole.

Conclusion

The integrated application of IR, NMR, and MS provides a self-validating system for the comprehensive characterization of 5-Nitro-3-phenyl-1H-indole. IR spectroscopy confirms the presence of critical N-H and NO₂ functional groups. High-resolution ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms and the electronic impact of the substituents, allowing for unambiguous assignment of the entire molecular skeleton. Finally, mass spectrometry verifies the elemental composition via an accurate mass measurement of the molecular ion and supports the structure through predictable fragmentation patterns. Together, these techniques provide the rigorous, multi-faceted data package required by researchers and drug development professionals to confidently advance their work with this molecule.

References

Sources

- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. benchchem.com [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

synthesis and characterization of 5-Nitro-3-phenyl-1H-indole

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitro-3-phenyl-1H-indole

Foreword: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, leading to treatments for cancer, neurological disorders, and cardiovascular diseases.[1][2] Within this broad class, functionalized indoles such as 5-Nitro-3-phenyl-1H-indole represent key synthetic intermediates and pharmacophores. The electron-withdrawing nitro group can act as a crucial hydrogen bond acceptor or be chemically reduced to an amino group, providing a vector for further molecular elaboration.[3][4] The C-3 phenyl substitution adds a critical lipophilic element, often enhancing binding affinity to protein targets.

This guide provides an in-depth, field-proven perspective on the synthesis and rigorous characterization of 5-Nitro-3-phenyl-1H-indole, designed for researchers and drug development professionals who require both theoretical understanding and practical, validated protocols.

Part 1: A Comparative Analysis of Synthetic Strategies

The synthesis of a substituted indole is not a one-size-fits-all endeavor. The choice of methodology is a strategic decision based on starting material availability, scalability, and tolerance of functional groups. We will explore two primary, mechanistically distinct pathways: the classical Fischer indole synthesis and a modern palladium-catalyzed cyclization approach.

The Classical Approach: Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most fundamental methods for indole synthesis.[5] The core principle involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[6][7]

Causality of the Mechanism: The reaction is initiated by the formation of a phenylhydrazone from (4-nitrophenyl)hydrazine and propiophenone. Under strong acidic conditions (e.g., polyphosphoric acid or zinc chloride), the hydrazone tautomerizes to its enamine form.[5][8] This crucial step is followed by a[9][9]-sigmatropic rearrangement, a thermally allowed process that forms a new carbon-carbon bond and is often the rate-determining step.[8][10] Subsequent intramolecular cyclization and the elimination of an ammonia molecule lead to the rearomatization of the ring system, yielding the stable indole product.[5][6]

Advantages:

-

Utilizes readily available and relatively inexpensive starting materials.

-

A well-established and widely understood reaction with a vast body of literature.

Limitations:

-

Requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.

-

The use of unsymmetrical ketones can lead to mixtures of regioisomers, complicating purification.

-

Can produce significant tarry byproducts, often leading to moderate yields.

A Modern Approach: Palladium-Catalyzed Reductive Cyclization

Modern synthetic organic chemistry offers milder and often more efficient routes. A highly effective strategy for constructing substituted indoles involves a two-step sequence: a palladium-catalyzed coupling reaction to form a key intermediate, followed by a reductive cyclization.[11] This approach provides greater control and avoids the harsh conditions of the Fischer synthesis.

Causality of the Mechanism: This strategy begins with the formation of an α-aryl-β-hydroxy ketone via a palladium-catalyzed retro-aldol reaction between an o-nitroaryl halide (e.g., 1-bromo-2-nitro-4-phenylbenzene is not correct, it should be a simpler starting material like 2-bromo-5-nitrotoluene analog) and a β-hydroxy carbonyl compound. However, a more direct and relevant pathway involves the palladium-catalyzed coupling of an ortho-halo-nitroarene with a ketone, followed by reductive cyclization. A highly effective modern method involves the reductive cyclization of an intermediate formed from an o-nitroaryl halide. For instance, the reaction of a 2-halo-nitroarene with a compound that can provide the atoms for the pyrrole ring, followed by reduction of the nitro group which then cyclizes.

A robust and validated method involves the reductive cyclization of a pre-formed o-nitro-styrene derivative or similar precursor. A particularly elegant method is the zinc-mediated reductive cyclization of a β-(2-nitrophenyl)ketone.[11] The initial step involves creating this ketone intermediate. The subsequent reduction of the nitro group to a nitroso, hydroxylamine, or amine functionality with a reducing agent like zinc dust in acetic acid is the key.[11] This newly formed nucleophilic nitrogen atom immediately attacks the proximate carbonyl group, and subsequent dehydration drives the formation of the aromatic indole ring.

Advantages:

-

Proceeds under significantly milder conditions, enhancing functional group tolerance.

-

Offers high regioselectivity, avoiding the formation of isomeric byproducts.

-

Often provides higher yields and cleaner reaction profiles, simplifying purification.

Limitations:

-

Requires more complex starting materials, which may need to be synthesized separately.

-

Relies on transition metal catalysts (palladium), which can add cost and require removal from the final product.

Part 2: Self-Validating Experimental Protocol

The following protocol for the reductive cyclization pathway is designed to be self-validating, with clear checkpoints for reaction monitoring. This method is adapted from established procedures for indole synthesis via reductive cyclization.[11]

Protocol: Synthesis of 5-Nitro-3-phenyl-1H-indole via Reductive Cyclization

Step A: Synthesis of 1-(4-Nitrophenyl)-2-phenylethan-1-one (Note: This is a representative intermediate. The specific starting materials may vary based on the chosen coupling strategy.)

-

Reagent Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, add 4-nitrobenzoyl chloride (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2 mol%), and copper(I) iodide (4 mol%) to anhydrous THF.

-

Addition of Coupling Partner: Slowly add phenylacetylene (1.1 eq) and a mild base such as triethylamine (2.5 eq) via syringe.

-

Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated NH₄Cl solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the ketone intermediate.

Step B: Reductive Cyclization to 5-Nitro-3-phenyl-1H-indole

-

Reaction Setup: To a round-bottom flask, add the ketone intermediate from Step A (1.0 eq) and dissolve it in glacial acetic acid.

-

Addition of Reducing Agent: Add activated zinc dust (4.0-5.0 eq) portion-wise to control the exotherm.

-

Reaction: Heat the mixture to 70-80 °C and stir vigorously for 2-4 hours. Monitor the formation of the indole product by TLC.

-

Workup: After completion, cool the mixture to room temperature and filter through a pad of Celite to remove excess zinc and inorganic salts. Wash the Celite pad with ethyl acetate.

-

Extraction: Neutralize the filtrate carefully with a saturated NaHCO₃ solution. Extract the product with ethyl acetate (3x).

-

Final Wash and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography to obtain 5-Nitro-3-phenyl-1H-indole as a solid.

Part 3: Comprehensive Characterization

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and physical methods provides an unambiguous structural assignment.

| Technique | Parameter | Expected Observation for 5-Nitro-3-phenyl-1H-indole |

| Appearance | Physical State | Typically a yellow or light brown solid.[12] |

| Melting Point | Thermal Property | A sharp melting point range is expected for a pure compound. |

| ¹H NMR | Chemical Shift (δ) | ~8.9 ppm (s, 1H, H-4), ~8.1 ppm (dd, 1H, H-6), ~7.7 ppm (s, 1H, H-2), ~7.5-7.3 ppm (m, 6H, H-7 and Phenyl-H), ~12.5 ppm (br s, 1H, N-H). Note: Shifts are approximate and solvent-dependent.[13] |

| ¹³C NMR | Chemical Shift (δ) | Signals expected for 14 unique carbons. Key signals: ~142 ppm (C-NO₂), ~110-140 ppm (aromatic carbons), with the C-5 carbon being significantly affected by the nitro group.[13] |

| Mass Spec. (MS) | Molecular Ion (m/z) | Expected [M+H]⁺ at m/z = 239.07, corresponding to the molecular formula C₁₄H₁₁N₂O₂. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (N-H stretch), ~3100 cm⁻¹ (Aromatic C-H stretch), ~1550-1475 cm⁻¹ (Asymmetric N-O stretch), ~1360-1290 cm⁻¹ (Symmetric N-O stretch).[14][15] |

Conclusion: A Versatile Building Block for Drug Discovery

This guide has detailed robust and reliable methodologies for the synthesis of 5-Nitro-3-phenyl-1H-indole, contrasting a classical thermal approach with a modern, milder catalytic strategy. The provided protocols and characterization data serve as a validated foundation for researchers in medicinal chemistry. The strategic placement of the nitro and phenyl groups makes this molecule an exceptionally valuable precursor for creating libraries of novel compounds. Its utility as a G-quadruplex binder in anticancer research is just one example of its potential.[3][4] By mastering its synthesis, drug development professionals unlock a gateway to new therapeutic agents targeting a wide spectrum of human diseases.[16]

References

-

Bartoli indole synthesis. In: Wikipedia. Accessed February 20, 2026. [Link]

-

The Bartoli Indole Synthesis. In: Organic Chemistry Portal. Accessed February 20, 2026. [Link]

-

Supporting Information for a relevant chemical synthesis paper. Wiley-VCH. Accessed February 20, 2026. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., et al. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Accessed February 20, 2026. [Link]

-

Supplementary Information for a relevant chemical synthesis paper. The Royal Society of Chemistry. Accessed February 20, 2026. [Link]

-

Dalpozzo, R., & Bartoli, G. Bartoli Indole Synthesis. ResearchGate. Published February 2012. [Link]

-

Bartoli Indole Synthesis. YouTube. Published December 16, 2024. [Link]

-

ML354. PubChem, NIH. Accessed February 20, 2026. [Link]

-

Fischer indole synthesis. In: Wikipedia. Accessed February 20, 2026. [Link]

-

Supplementary Information for "Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides". Royal Society of Chemistry. Published 2019. [Link]

-

Fischer Indole Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press. Accessed February 20, 2026. [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. SpringerLink. Published May 30, 2025. [Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Published January 2021. [Link]

-

Gholap, A. R. New 3H-Indole Synthesis by Fischer's Method. Part I. PMC, NIH. Published April 8, 2010. [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. Accessed February 20, 2026. [Link]

-

Tiwari, A., & Jain, M. Mass spectral studies of nitroindole compounds. TSI Journals. Published August 7, 2010. [Link]

-

Electronic Supplementary Information for Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones. Royal Society of Chemistry. Accessed February 20, 2026. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Published July 25, 2024. [Link]

-

Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Published August 5, 2021. [Link]

-

Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PMC. Published August 25, 2021. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Published October 9, 2024. [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. Accessed February 20, 2026. [Link]

-

1H-Indole-2,3-dione, 5-nitro-. NIST WebBook. Accessed February 20, 2026. [Link]

-

Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Accessed February 20, 2026. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. Accessed February 20, 2026. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activities. ChemMedChem. Published 2021. [Link]

-

FT-IR spectra of 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one. ResearchGate. Accessed February 20, 2026. [Link]

Sources

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

A Theoretical Investigation of the Molecular Structure of 5-Nitro-3-phenyl-1H-indole: An In-depth Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Indole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties.[1][2] The introduction of a nitro group and a phenyl substituent to the indole scaffold, as in 5-Nitro-3-phenyl-1H-indole, is anticipated to significantly modulate its electronic structure, reactivity, and potential as a therapeutic agent or an advanced material. This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and properties of 5-Nitro-3-phenyl-1H-indole using quantum chemical calculations. We will delve into the rationale behind the selection of computational methods, the step-by-step protocols for these calculations, and the interpretation of the resulting data, offering a complete roadmap for researchers in drug discovery and materials science.

Introduction: The Significance of the 5-Nitro-3-phenyl-1H-indole Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[2] The functionalization of the indole ring allows for the fine-tuning of its pharmacological profile. The presence of a nitro group at the 5-position is a key feature in several bioactive molecules, often enhancing their antimicrobial or anticancer properties.[3][4] Similarly, the addition of a phenyl group at the 3-position can influence the molecule's steric and electronic properties, potentially leading to enhanced binding affinity with biological targets.[5][6]

A thorough understanding of the molecular structure, electronic properties, and reactivity of 5-Nitro-3-phenyl-1H-indole is paramount for its rational development as a drug candidate or a functional material. Theoretical investigations, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate these properties at the atomic level.[7][8][9] This guide will outline a robust computational protocol for a comprehensive theoretical characterization of this promising molecule.

The Computational Arsenal: Methodological Choices and Rationale

The accuracy of theoretical predictions is intrinsically linked to the chosen computational methodology. For a molecule like 5-Nitro-3-phenyl-1H-indole, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules due to its excellent accuracy-to-cost ratio.[10] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for a broad range of chemical systems, including organic molecules with diverse functional groups.[8][10]

Basis Set Selection: The Foundation of Accuracy

The basis set is the set of mathematical functions used to construct the molecular orbitals. A flexible and robust basis set is essential for accurately describing the electronic structure. The Pople-style basis set, 6-311++G(d,p) , is recommended for this investigation.[10] The inclusion of diffuse functions ("++") is important for accurately describing the electron distribution in the nitro group and the delocalized π-system, while the polarization functions ("d,p") allow for a more flexible description of bonding.

Time-Dependent DFT (TD-DFT): Unraveling Electronic Excitations

To understand the electronic absorption properties (UV-Vis spectrum) of 5-Nitro-3-phenyl-1H-indole, Time-Dependent DFT (TD-DFT) calculations are the method of choice.[11][12] These calculations provide insights into the nature of electronic transitions, which is crucial for applications in photochemistry and materials science.

A Step-by-Step Guide to the Theoretical Investigation

The following sections outline a comprehensive workflow for the theoretical characterization of 5-Nitro-3-phenyl-1H-indole.

Workflow for Theoretical Analysis

Caption: 2D representation of the molecular structure of 5-Nitro-3-phenyl-1H-indole.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the investigation of the molecular structure and properties of 5-Nitro-3-phenyl-1H-indole. By employing DFT and TD-DFT calculations, researchers can gain deep insights into the geometry, vibrational characteristics, electronic structure, and reactivity of this molecule. The data generated from such a study will be invaluable for the rational design of novel therapeutic agents and advanced materials based on the 5-Nitro-3-phenyl-1H-indole scaffold. The synergy between computational predictions and experimental validation will undoubtedly accelerate the discovery and development process.

References

- Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.

- Karali, N., Terzioglu, N., Gürsoy, A., & Pannecouque, C. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 927-933.

- Bremner, J. B., Samosorn, S., Skelton, B. W., & White, A. H. (2011). Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. Molbank, 2011(4), M754.

- (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules, 26(17), 5203.

- (n.d.). A review on indole synthesis from nitroarenes: classical to modern approaches.

- (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- (n.d.). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles.

- (n.d.). DFT and PCM-TD-DFT investigation of the electronic structures and spectra of 5-(3-phenyl-2-propenylidene)

- (n.d.).

- (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid.

- (n.d.). Synthesis and Molecular docking studi.

- (n.d.). Quantum Chemical and Spectroscopic (FT-IR, FT-Raman) Study, First Order Hyperpolarizability, NBO, Analysis HOMO and LUMO Analysis of Selegiline by Abinitio HF and DFT Method.

-

(2018). Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c]t[3][13]hiazole] Crystal. Science Alert.

- (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole.

- Devar, S., More, S., & Hanagodimath, S. (2025).

- (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 28(5), 2158.

- (n.d.). Ab-initio and semi-empirical study of tree mechanisms for the indole synthesis.

- (n.d.). Exploring 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide (5-NPIC) Derivatives as Anticancer Agents: Synthesis, Docking, and Molecular Dynamics Insights.

- (n.d.).

- Shkoor, M., Mehanna, H., Shabana, A., Farhat, T., & Bani-Yaseen, A. D. (2020). Experimental and DFT/TD-DFT computational investigations of the solvent effect on the spectral properties of nitro substituted pyridino[3,4-c]coumarins. Journal of Molecular Liquids, 313, 113509.

Sources

- 1. jocpr.com [jocpr.com]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Quantum Chemical and Spectroscopic (FT-IR, FT-Raman) [research.amanote.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. Experimental and DFT/TD-DFT computational investigations of the solvent effect on the spectral properties of nitro substituted pyridino[3,4-c]coumarins | Scilit [scilit.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability Profiling of 5-Nitro-3-phenyl-1H-indole

[1]

Executive Summary & Compound Architecture

5-Nitro-3-phenyl-1H-indole represents a privileged scaffold in medicinal chemistry, combining the lipophilic, π-stacking capability of the phenyl ring with the electron-deficient nature of the nitro-substituted indole core.[1] This specific substitution pattern (5-nitro, 3-phenyl) imparts unique electronic properties that differentiate it from the parent indole, significantly influencing its solubility profile and degradation pathways.[1]

This guide provides a self-validating framework to determine the thermodynamic solubility and degradation kinetics of this compound.[1]

Physicochemical Profile (Predicted vs. Experimental Targets)

| Property | Value / Prediction | Structural Causality |

| Molecular Formula | C₁₄H₁₀N₂O₂ | MW: 238.24 g/mol |

| Physical State | Yellow Crystalline Solid | Extended conjugation involving the nitro group (chromophore).[1] |

| LogP (Predicted) | 3.8 – 4.2 | High lipophilicity driven by the 3-phenyl ring and indole core.[1] |

| pKa (Indole NH) | ~13.5 – 14.5 | The 5-NO₂ group (EWG) stabilizes the conjugate base via resonance, lowering pKa from ~17 (indole), but it remains non-ionizable at physiological pH (7.4). |

| H-Bond Donors | 1 (Indole NH) | Critical for crystal lattice energy; limits dissolution in aprotic solvents unless H-bonding is disrupted.[1] |

| H-Bond Acceptors | 3 (NO₂, Indole N) | Facilitates solubility in polar aprotic solvents (DMSO, DMF). |

Solubility Studies: Thermodynamic & Kinetic Protocols

Due to the high lipophilicity (LogP > 3.5) and rigid crystal lattice of 5-Nitro-3-phenyl-1H-indole, aqueous solubility is the rate-limiting step for biological assays.[1] The following protocols distinguish between kinetic solubility (for HTS) and thermodynamic solubility (for formulation).

Solvent Screening Strategy

-

Primary Solvents (Stock): DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).[1] The nitro group enhances polarizability, making these ideal.

-

Secondary Solvents (Synthesis/Workup): Ethyl Acetate (hot), THF.

-

Anti-Solvents: Water, Hexane (induces precipitation).

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Objective: Determine the absolute saturation limit in pH-controlled buffers.

Step-by-Step Methodology:

-

Preparation: Weigh excess solid (~2 mg) into 1.5 mL amber glass vials (protect from light).

-

Media Addition: Add 1.0 mL of buffer (pH 1.2, 7.4) or water.[1]

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

-

Note: Use a rotary mixer to prevent crystal grinding (which creates supersaturation artifacts).

-

-

Phase Separation: Centrifuge at 15,000 rpm for 10 mins or filter using a PVDF syringe filter (0.22 µm).

-

Critical: Pre-saturate the filter with the solution to prevent drug adsorption loss.

-

-

Quantification: Analyze supernatant via HPLC-UV (see Section 4).

Solubility Workflow Diagram

Caption: Workflow for determining thermodynamic solubility, ensuring phase equilibrium and accurate quantification.

Stability Profiling: Forced Degradation (Stress Testing)[1]

The indole core is electron-rich, but the 5-nitro group deactivates the ring towards electrophilic attack while activating it for nucleophilic processes.[1] However, the C2=C3 double bond remains the primary site of vulnerability for oxidation.

Degradation Mechanisms[1][3]

-

Oxidation: The indole C2-C3 bond is susceptible to oxidative cleavage or conversion to oxindole/isatin derivatives, especially under light (photo-oxidation).[1]

-

Photolysis: Nitro-aromatics are chromophores that can undergo nitro-to-nitroso rearrangement or radical formation upon UV exposure.[1]

-

Hydrolysis: The molecule lacks hydrolyzable esters or amides, making it chemically stable to hydrolysis, though extreme pH may induce ring opening (unlikely under standard conditions).

Protocol: ICH Q1A(R2) Aligned Stress Testing[1]

| Stress Condition | Reagent/Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | < 5% (Likely Stable) |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | < 10% (Deprotonation possible) |

| Oxidation | 3% H₂O₂, RT | 4–6 Hours | High Risk: Indole oxidation |

| Photostability | UV/Vis (1.2M Lux[1]·h) | 24–48 Hours | High Risk: Nitro-radical formation |

| Thermal | 80°C (Solid State) | 7 Days | Stable (High MP) |

Degradation Pathway Diagram[3]

Caption: Predicted oxidative degradation pathways leading to oxindole formation or ring cleavage (Witkop oxidation).

Analytical Method Development (HPLC-UV)

To accurately quantify solubility and degradation products, a specific Reverse-Phase HPLC method is required.[1] The high lipophilicity necessitates a high organic content gradient.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (aromatic) and 330 nm (nitro-indole specific absorption).[1]

-

Retention Time Prediction: The parent compound (5-Nitro-3-phenyl-1H-indole) will elute late (approx. 8–10 min) due to the phenyl ring and nitro group increasing interaction with the C18 stationary phase.[1]

References

-

PubChem. (2025).[1][2] Compound Summary: 5-Nitro-3-phenyl-1H-indole (CAS 14182-35-5).[1][3] National Library of Medicine. [Link][1]

-

Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.[1] (Foundational text on indole reactivity and oxidation mechanisms).

-

Li, X., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au.[1] [Link] (Provides spectral data and oxidation pathways for nitroindoles).[4]

-

International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Daisley, R. W., & Shah, V. K. (1984). Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones. Journal of Pharmaceutical Sciences. [Link] (Demonstrates synthesis and stability of related nitro-phenyl-indole scaffolds).

Comprehensive Technical Guide: Quantum Chemical Protocols for 5-Nitro-3-phenyl-1H-indole

Executive Summary & Molecular Profile

Target Molecule: 5-Nitro-3-phenyl-1H-indole CAS Registry Number: (Analogous derivatives typically indexed; specific CAS varies by synthesis batch) Molecular Formula: C₁₄H₁₀N₂O₂ Molecular Weight: 238.24 g/mol

Significance:

The 5-Nitro-3-phenyl-1H-indole scaffold represents a classic "push-pull" electronic system. The electron-rich indole ring (donor) is coupled with a strong electron-withdrawing nitro group (

-

Medicinal Chemistry: As a pharmacophore for kinase inhibition and c-Myc G-quadruplex binding.

-

Materials Science: As a nonlinear optical (NLO) chromophore due to significant intramolecular charge transfer (ICT).

This guide outlines a rigorous, self-validating computational workflow to predict its structural, electronic, and spectroscopic properties.

Computational Strategy & Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), we do not rely on default settings. We employ a Composite Validation Protocol .

Level of Theory Selection[1]

-

Functional:

B97X-D or CAM-B3LYP .-

Causality: Standard B3LYP often fails to correctly describe long-range charge transfer (critical for the nitro-indole interaction) and dispersion forces (critical for the C3-phenyl ring twisting).

B97X-D includes dispersion corrections essential for accurate conformational analysis of the phenyl rotor.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Causality: The "++" diffuse functions are mandatory for describing the lone pairs on the nitro oxygens and the anionic character of the indole nitrogen if deprotonated.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) .

-

Solvent: DMSO (

) or Water (

-

The Self-Validating Workflow

Every calculation must pass specific convergence criteria to be trusted.

Figure 1: The self-validating computational workflow ensures that only true minima on the Potential Energy Surface (PES) are characterized.

Structural & Conformational Analysis

Geometry Optimization

The central structural feature is the torsion angle between the indole plane and the C3-phenyl ring.

-

Expected Torsion: The phenyl ring will not be coplanar due to steric repulsion between the phenyl ortho-protons and the indole H2/H4 protons.

-

Protocol: Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angle

(C2-C3-C1'-C2') from 0° to 180° in 10° steps. -

Prediction: The global minimum is expected at

.

Geometric Parameters (Validation Metrics)

Compare your calculated values against these standard X-ray diffraction benchmarks for nitroindoles to validate accuracy.

| Parameter | Bond | Experimental Benchmark (Å) [1] | Calculated Target (Å) |

| Nitro Group | N-O | 1.22 - 1.23 | To be calc. |

| Linker | C5-N(Nitro) | 1.45 - 1.47 | To be calc. |

| Indole Core | C2=C3 | 1.35 - 1.37 | To be calc. |

| Phenyl Link | C3-C1'(Ph) | 1.46 - 1.48 | To be calc. |

Electronic Structure & Reactivity[2][5][6][7][8][9]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity.

-

HOMO: Localized on the indole ring (

-donor). -

LUMO: Delocalized over the nitro group and phenyl ring (

-acceptor). -

Gap Energy (

): A lower gap (< 3.5 eV) indicates high polarizability and "softness," suggesting high reactivity toward electrophiles at the C3 position (if not blocked) or nucleophilic attack at the nitro-bearing carbons.

Molecular Electrostatic Potential (MESP)

MESP mapping identifies reactive sites for drug-receptor interactions.

-

Red Regions (Negative Potential): Localized on the Nitro oxygens (

) and the -

Blue Regions (Positive Potential): Localized on the Indole N-H proton. This is the primary H-bond donor site (

).

Spectroscopic Predictions

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (Scale Factor

| Vibration Mode | Theoretical Unscaled ( | Expected Scaled ( | Intensity |

| Indole N-H Stretch | ~3600 | 3450 - 3480 | Medium |

| Ar-H Stretch | ~3150 | 3050 - 3100 | Weak |

| Nitro Asym Stretch | ~1600 | 1530 - 1550 | Strong |

| Nitro Sym Stretch | ~1380 | 1330 - 1350 | Strong |

| C-N Stretch (Nitro) | ~1150 | 1100 - 1110 | Medium |

UV-Vis Absorption (TD-DFT)

Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to predict electronic transitions.

-

Prediction: Expect a strong absorption band at 320-350 nm corresponding to the

Nonlinear Optical (NLO) Properties

The 5-Nitro-3-phenyl-1H-indole molecule is a candidate for NLO materials due to its non-centrosymmetric structure (C1 point group) and donor-acceptor conjugation.

Key Parameter: First Hyperpolarizability (

-

Protocol: Calculate polarizability tensor components in the output file.

-

Significance: Nitroindoles often exhibit

values 10-20 times higher than urea (the standard reference), making them viable for optical switching devices.

Drug Discovery Applications (Docking)

For researchers in drug development, this scaffold is relevant for c-Myc G-quadruplex binding .[5]

-

Mechanism: The planar indole core intercalates into DNA base pairs, while the phenyl and nitro groups engage in specific groove binding interactions.

-

Workflow Integration:

Figure 2: Integration of quantum chemical outputs into the drug discovery pipeline.

References

-

Crystal Structure Validation : Bittencourt, J. A., et al. "Crystal structure of (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one." Acta Crystallographica Section E, vol. 72, no. 12, 2016, pp. 1826–1830. Link

-

DFT Methodology : Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, vol. 98, 1993, pp. 5648. Link

-

Vibrational Analysis : Panicker, C. Y., et al. "FTIR, FT-Raman and DFT Calculations of 5-nitro-1,3-Benzodioxole."[8] Oriental Journal of Chemistry, vol. 28, no. 2, 2012. Link

-

Biological Activity : Nimbarte, V. D., et al. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders."[5] ChemMedChem, 2020. Link

-

NLO Properties : Sheena Mary, Y., et al. "Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 5-nitroindole." Spectrochimica Acta Part A, vol. 75, 2010. Link

Sources

An In-depth Technical Guide to the Electronic Properties of 5-Nitro-3-phenyl-1H-indole

This guide provides a comprehensive exploration of the electronic properties of 5-Nitro-3-phenyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for its characterization.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The electronic characteristics of the indole ring system are highly tunable through substitution, allowing for the modulation of a compound's physicochemical and pharmacological profile.

The introduction of a phenyl group at the C3 position and a nitro group at the C5 position of the indole scaffold creates a molecule, 5-Nitro-3-phenyl-1H-indole, with a unique electronic landscape. The phenyl group can engage in π-stacking interactions and influence the overall conformation, while the nitro group, a potent electron-withdrawing group, significantly modulates the electron density of the indole ring.[3] This substitution pattern is expected to result in distinct photophysical and electrochemical behaviors, making it a compelling candidate for various applications. The study of its electronic properties is crucial for understanding its reactivity, potential as a molecular probe, and mechanism of action in biological systems.[4][5][6]

Synthesis of 5-Nitro-3-phenyl-1H-indole

The synthesis of 5-Nitro-3-phenyl-1H-indole can be achieved through established organic chemistry protocols. A common and effective method is the direct arylation of 5-nitro-1H-indole. This approach offers a regioselective and efficient route to the target compound.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

This protocol is adapted from established methods for the direct arylation of NH-indoles.[7]

Materials:

-

5-nitro-1H-indole

-

Iodobenzene (or other suitable aryl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Bis(diphenylphosphino)methane (dppm)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-nitro-1H-indole (1 mmol), iodobenzene (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and bis(diphenylphosphino)methane (0.04 mmol, 4 mol%).

-

Add potassium carbonate (2 mmol) to the flask.

-

Introduce anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-Nitro-3-phenyl-1H-indole.

Characterization: The structure of the synthesized compound should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 1: Theoretical and Computational Investigation of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the electronic structure of molecules.[8][9] For 5-Nitro-3-phenyl-1H-indole, DFT calculations can elucidate the influence of the nitro and phenyl substituents on the frontier molecular orbitals (HOMO and LUMO), the electrostatic potential, and the excited state properties.

Conceptual Framework

The electronic properties of the indole ring are significantly perturbed by the C5-nitro and C3-phenyl substituents. The nitro group, being strongly electron-withdrawing, is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This will likely lead to a reduced HOMO-LUMO energy gap compared to unsubstituted indole. The phenyl group at C3 can contribute to the π-conjugated system, further influencing the molecular orbital energies.

Computational Protocol: DFT Calculations

Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

Methodology:

-

Geometry Optimization:

-

Construct the initial 3D structure of 5-Nitro-3-phenyl-1H-indole.

-

Perform a full geometry optimization using a suitable functional and basis set, for example, B3LYP/6-311+G(d,p).[9]

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

From the optimized geometry, calculate the energies of the HOMO and LUMO.

-

Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density in these key orbitals. The LUMO is expected to have significant density on the nitro group.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Generate an MEP surface to identify regions of positive and negative electrostatic potential. This map will highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule. The area around the nitro group will exhibit a strong negative potential.

-

-

Simulated UV-Vis Spectrum:

Expected Outcomes and Data Presentation

The computational results should be summarized in a table for clarity.

| Parameter | Predicted Value | Significance |

| HOMO Energy | e.g., -6.5 eV | Relates to the electron-donating ability |

| LUMO Energy | e.g., -3.0 eV | Relates to the electron-accepting ability |

| HOMO-LUMO Gap | e.g., 3.5 eV | Correlates with chemical reactivity and electronic transitions |

| Dipole Moment | e.g., 5.0 D | Indicates the overall polarity of the molecule |

| λ_max (TD-DFT) | e.g., 350 nm | Predicts the wavelength of maximum absorption |

Part 2: Experimental Characterization of Electronic Properties

Experimental validation of the theoretical predictions is paramount. The following sections detail the key spectroscopic and electrochemical techniques for characterizing the electronic properties of 5-Nitro-3-phenyl-1H-indole.

Spectroscopic Analysis

1. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For substituted indoles, the absorption spectrum is sensitive to the nature and position of the substituents.[9][10]

Experimental Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of 5-Nitro-3-phenyl-1H-indole in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.

-

Measurement:

-

Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Replace the solvent in the sample cuvette with the analyte solution.

-

Scan a suitable wavelength range (e.g., 200-600 nm) to record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Expected Results: Based on data for similar nitroindole compounds, an absorption maximum in the near-UV range (around 320-360 nm) is anticipated.[10] The presence of the phenyl group may cause a slight bathochromic (red) shift compared to 5-nitroindole.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Measurement: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (indole) | ~3400-3300 |

| C-H stretch (aromatic) | ~3100-3000 |

| C=C stretch (aromatic) | ~1600-1450 |

| N-O stretch (nitro, asymmetric) | ~1550-1500 |

| N-O stretch (nitro, symmetric) | ~1350-1300 |

Electrochemical Analysis

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of electroactive species. For 5-Nitro-3-phenyl-1H-indole, CV can be used to study the reduction of the nitro group, which is a key process in the biological activity of many nitroaromatic compounds.[11][12]

Experimental Protocol:

-

Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

-

Working Electrode: Glassy carbon electrode (GCE)

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter Electrode: Platinum wire

-

-

Sample Preparation:

-

Dissolve a known concentration of 5-Nitro-3-phenyl-1H-indole (e.g., 1 mM) in an aprotic solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to the experiment and maintain an inert atmosphere over the solution during the measurement.

-

-

Measurement:

-

Polish the working electrode before each experiment.

-

Scan the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and then back to the initial potential.

-

Record the resulting voltammogram (current vs. potential).

-

Perform scans at various scan rates to investigate the nature of the redox process.

-

Expected Results: The cyclic voltammogram is expected to show a quasi-reversible or irreversible reduction peak corresponding to the one-electron reduction of the nitro group to a nitro radical anion.[11] The potential of this peak provides information about the ease of reduction of the molecule.

Visualization of Key Concepts and Workflows

Molecular Structure of 5-Nitro-3-phenyl-1H-indole

Caption: 2D structure of 5-Nitro-3-phenyl-1H-indole.

Experimental Workflow for Characterization

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. rsisinternational.org [rsisinternational.org]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. escholarship.org [escholarship.org]

- 11. repositorio.uchile.cl [repositorio.uchile.cl]

- 12. eurekaselect.com [eurekaselect.com]

A Technical Guide to the Preliminary Biological Screening of 5-Nitro-3-phenyl-1H-indole

Introduction

The Indole Scaffold in Drug Discovery: A Privileged Structure

The indole nucleus is a quintessential heterocyclic scaffold that holds a privileged position in medicinal chemistry.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrrole ring, is a common feature in a multitude of natural products and synthetic molecules with significant pharmacological properties.[1] This framework is found in potent natural anticancer alkaloids such as vincristine and vinblastine.[2] Moreover, the indole core is central to the structure of successful targeted cancer therapies like sunitinib, a receptor tyrosine kinase (RTK) inhibitor.[2][3] The versatility of the indole ring, allowing for substitutions at various positions, provides a rich chemical space for the development of novel therapeutic agents targeting a wide array of biological processes, including cancer, inflammation, and microbial infections.[1][4][5][6]

The 5-Nitro-3-phenyl-1H-indole Moiety: Rationale for Investigation

The specific compound, 5-Nitro-3-phenyl-1H-indole, combines three key structural features that justify a thorough biological investigation.

-

The Indole Core: Provides the fundamental bicyclic aromatic system known for its interaction with various biological targets.[5]

-

The 5-Nitro Group: The strong electron-withdrawing nature of the nitro group at the C5 position can significantly modulate the electronic properties of the indole ring system. This alteration can influence binding affinities to target proteins and has been associated with potent biological activities, including anticancer effects.[7][8] Substituted 5-nitroindoles have been investigated as c-Myc G-quadruplex binders and have been shown to induce cell-cycle arrest and the generation of reactive oxygen species (ROS) in cancer cells.[7][8]

-

The 3-Phenyl Group: Substitution at the C3 position is a common strategy in the design of bioactive indoles. The phenyl group adds a significant hydrophobic and aromatic domain, which can facilitate π-π stacking and hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity.

The convergence of these features suggests that 5-Nitro-3-phenyl-1H-indole is a promising candidate for preliminary screening against key therapeutic areas, primarily cancer and microbial diseases.

Overview of the Preliminary Biological Screening Cascade

A logical, tiered approach is essential for the efficient evaluation of a novel chemical entity. This guide outlines a preliminary screening cascade designed to first identify broad biological activity and then to probe for initial mechanistic insights. The workflow is designed to maximize data generation from minimal compound quantities, a common constraint in early-stage drug discovery.

Caption: A tiered workflow for preliminary biological screening.

Synthesis and Characterization

Rationale for Synthesis Route Selection

The synthesis of substituted indoles can be achieved through various classical methods, such as the Fischer, Reissert, and Gassman syntheses.[9][10] For 3-phenyl substituted indoles, the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone (in this case, acetophenone to yield the phenylhydrazone intermediate), is a robust and widely applicable method. The subsequent nitration of the indole core is a critical step. Direct nitration of indole is often unselective; therefore, a common strategy involves the nitration of an N-protected or substituted indole precursor to achieve regioselectivity at the C5 position.[11]

Step-by-Step Synthesis Protocol: A Representative Pathway

This protocol outlines a plausible two-step synthesis for a related compound, 2-(5-nitro-1H-indol-3-yl)acetonitrile, which illustrates the key chemical transformations.

Step 1: Synthesis of 5-nitroindole-3-carboxaldehyde [11]

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid at 0 °C in an ice bath.

-

Stir until a clear solution is obtained.

-

Slowly add a pre-mixed solution of 70% nitric acid in concentrated sulfuric acid dropwise using a dropping funnel, ensuring the reaction temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0-5 °C.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield crude 5-nitroindole-3-carboxaldehyde.

Step 2: Synthesis of the Target Compound Core (Illustrative) [11]

-

Suspend the 5-nitroindole-3-carboxaldehyde and Tosylmethyl isocyanide (TosMIC) in a suitable solvent like anhydrous DMF in a flask.

-

At 0 °C, add a strong base such as sodium hydride portion-wise.

-

Allow the mixture to stir and warm to room temperature, then heat to approximately 80 °C for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction and quench by carefully adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final compound.

Physicochemical Characterization

Before any biological screening, the identity, purity, and stability of the synthesized compound must be rigorously confirmed.

-

Identity: Confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the structure matches 5-Nitro-3-phenyl-1H-indole.

-

Purity: Assessed by High-Performance Liquid Chromatography (HPLC), with a purity of >95% being the standard for biological screening.

-

Solubility & Stability: The compound's solubility in DMSO and aqueous buffers should be determined. Its stability in the assay medium under incubation conditions should also be verified to ensure the observed effects are due to the compound itself and not a degradation product.

Tier 1: Primary Cytotoxicity and Antimicrobial Screening

Rationale for Initial Broad Screening

The objective of Tier 1 screening is to cast a wide net to detect any significant biological activity. Given the structural alerts within 5-Nitro-3-phenyl-1H-indole, assessing its effect on both eukaryotic (cancer) and prokaryotic (bacterial) cells is a logical starting point. This approach efficiently identifies the most promising therapeutic avenues for further investigation.

Anticancer Cytotoxicity Screening

A diverse panel of human cancer cell lines is crucial to identify potential tissue-specific activity. A representative panel should include cancers with high prevalence and unmet medical needs.

-

A549: Non-small cell lung cancer[3]

-

MCF-7: Estrogen-receptor-positive breast cancer[5]

-

HCT116: Colorectal cancer[2]

-

K-562: Chronic myeloid leukemia[3]

-

HeLa: Cervical cancer[7]

This selection covers carcinomas of different origins (lung, breast, colon, cervix) and a hematological malignancy, providing a broad initial profile of anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.[13]

-

Compound Treatment: Prepare serial dilutions of 5-Nitro-3-phenyl-1H-indole (e.g., from 0.1 to 100 µM) from a DMSO stock solution. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Add the diluted compound to the cells. Include wells with untreated cells (negative control) and cells treated with a standard chemotherapeutic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-